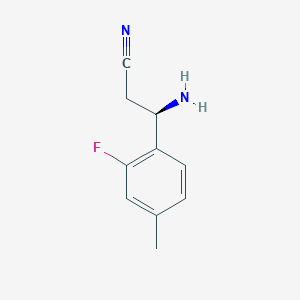

(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Description

(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (CAS: 1213428-70-6) is a chiral nitrile derivative with a molecular formula of C₁₀H₁₁FN₂ and a molecular weight of 178.21 g/mol . The compound features a stereogenic center at the 3R position, an amino group, and a nitrile moiety attached to a phenyl ring substituted with fluorine (2-position) and a methyl group (4-position).

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |

InChI Key |

HOIKQLRMEZFHCY-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](CC#N)N)F |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and a suitable amine.

Formation of Intermediate: The aldehyde is reacted with the amine under controlled conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the synthesis of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to increase reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that the compound binds to.

Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Methyl Substituted Derivatives

The positional arrangement of fluorine and methyl groups on the phenyl ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Fluoro-Methyl Substituted Propanenitriles

Key Observations :

Halogen-Substituted Derivatives

Replacement of methyl or fluorine with other halogens modifies lipophilicity and molecular interactions:

Table 2: Chloro-Fluoro Substituted Analog

Key Observations :

- Lipophilicity : The chloro-fluoro analog (CAS: 1213006-37-1) has a higher molecular weight (198.62 vs. 178.21) and likely greater membrane permeability due to chlorine’s hydrophobic nature .

- Bioactivity Implications : Chlorine’s electronegativity may enhance binding affinity to hydrophobic pockets in enzyme targets compared to methyl-substituted derivatives.

Extended Functional Group Analogs

Additional functional groups, such as methoxy or aminoethyl moieties, further diversify properties:

Table 3: Complex Amino-Nitrile Derivatives

Key Observations :

- Solubility : The methoxy group in this analog (C₁₄H₁₉FN₂O) improves water solubility compared to purely hydrophobic derivatives .

- Steric and Electronic Balance: The ethylamino and methyl groups create a balance between steric bulk and electronic modulation, which could optimize pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.